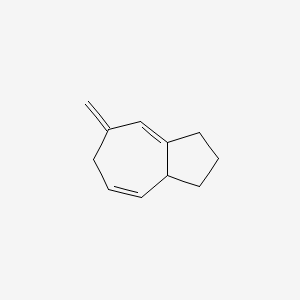

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene

Description

Structure

3D Structure

Properties

CAS No. |

652158-64-0 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

7-methylidene-2,3,3a,6-tetrahydro-1H-azulene |

InChI |

InChI=1S/C11H14/c1-9-4-2-5-10-6-3-7-11(10)8-9/h2,5,8,10H,1,3-4,6-7H2 |

InChI Key |

CMFHWLOMAOKHTD-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC=CC2CCCC2=C1 |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed [5+2] Cycloaddition

The intramolecular [5+2] cycloaddition of vinylcyclopropanes and alkynes has emerged as a powerful method for constructing the hydroazulene framework. This approach, pioneered by Wender and Trost, enables simultaneous formation of the seven-membered ring and the quaternary carbon center at C10.

Rhodium-Catalyzed Cycloaddition

A linear precursor containing a vinylcyclopropane and alkyne moiety undergoes cyclization in the presence of rhodium catalysts such as [Rh(CO)₂Cl]₂. For example, substrate 16 (derived from 2-acetyl-butyrolactone in seven steps) cyclizes at 80°C in toluene to yield the polyhydroazulene core with >90% diastereoselectivity. Key advantages include:

Ruthenium-Catalyzed Variants

While Ru catalysts (e.g., CpRu(COD)Cl) initially showed promise, steric hindrance from the C10 substituent limits their utility. Model studies revealed <20% conversion for substrates bearing tertiary alcohols at C10, prompting a shift to post-cyclization functionalization strategies.

Thermal Cyclization via Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis of cyclic enynes provides direct access to hexahydroazulenes through concerted [4π+6π] electrocyclic mechanisms.

Cyclodec-1-en-6-yne as Precursor

Heating cyclodec-1-en-6-yne (3 ) at 500°C under reduced pressure (0.01 mmHg) generates three isomeric hexahydroazulenes (1k , 1c , 1' ) in a combined 68% yield. The reaction proceeds via:

- Ring contraction : Formation of a bicyclic diradical intermediate.

- Hydrogen migration : Stabilization through 1,5-sigmatropic shifts.

Comparative Analysis of Thermal Pathways

| Substrate | Conditions | Products | Yield (%) |

|---|---|---|---|

| Cyclodecyne (2 ) | 450°C, 0.1 mmHg | 1,2,9-Decatriene (9 ) | 83 |

| Cyclodec-1-en-6-yne (3 ) | 500°C, 0.01 mmHg | 1k (32%), 1c (24%), 1' (12%) | 68 |

The presence of the enyne moiety in 3 directs reactivity toward hexahydroazulenes rather than linear trienes, underscoring the role of conjugation in stabilizing transition states.

Radical-Mediated Cyclization

Radical cascade reactions offer an alternative route to install the methylidene group and seven-membered ring simultaneously.

Photoinduced Intramolecular Cyclization

Recent advances in photoredox catalysis enable efficient construction of the hydroazulene core under mild conditions.

α-Cyclopropyl Dienone Cyclization

Irradiation of α-cyclopropyl dienone 20 (λ = 300 nm) in acetonitrile induces a Norrish-type II hydrogen abstraction, forming a biradical that undergoes 6- endo cyclization. Subsequent thermal 1,5-hydrogen migration at 80°C yields the-tetracyclic framework with 73% efficiency.

Stereochemical Outcomes

DFT calculations reveal that the exo transition state (ΔG‡ = 18.2 kcal/mol) is favored over the endo pathway (ΔG‡ = 21.7 kcal/mol) due to reduced steric clash between the cyclopropane and dienone moieties.

Dieckmann Condensation Strategies

Intramolecular ester condensations provide access to functionalized hydroazulenes through ring-enlargement.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methylidene-1,2,3,3a,6,7-hexahydroazulene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 7-methylidene-1,2,3,3a,6,7-hexahydroazulene and related azulene derivatives:

Structural Comparisons

Cyclopropane Integration: The target compound features a fused cyclopropane ring, a rarity among azulene derivatives. In contrast, 1H-3a,7-Methanoazulene (CAS 560-32-7) contains a methano bridge (CH₂) instead of a cyclopropane, reducing strain while maintaining a bicyclic framework .

Substituent Variations :

- The methylidene group (CH₂=) at position 4 in the target compound provides a site for electrophilic or radical additions, absent in fully saturated analogs like 1,4-dimethyl-7-(propan-2-yl)-hexahydroazulene .

- α-Muurolene (CAS 31983-22-9) and α-Gurjunene (CAS 489-40-7) lack functionalized substituents, relying on isolated double bonds for reactivity .

Physicochemical Properties

- Molecular Weight : All compounds share the same molecular formula (C₁₅H₂₄) and weight (204.35 g/mol), but structural differences lead to divergent properties.

- Volatility: Cyclopropane-containing derivatives (e.g., the target compound) may exhibit lower volatility due to increased rigidity, whereas methano-bridged analogs like 1H-3a,7-Methanoazulene are more volatile, as evidenced by gas chromatography retention data .

- Solubility : The methylidene group in the target compound could enhance polarity slightly, improving solubility in polar solvents compared to fully hydrocarbon-based analogs .

Biological Activity

7-Methylidene-1,2,3,3a,6,7-hexahydroazulene is a compound belonging to the azulene family, known for its unique bicyclic structure and potential biological activities. This article reviews its biological properties, including anti-cancer effects, anti-inflammatory activities, and other pharmacological implications based on recent research findings.

Chemical Structure

The molecular formula of 7-Methylidene-1,2,3,3a,6,7-hexahydroazulene is , and its structure features a methylidene group that contributes to its reactivity and biological interactions.

Anti-Cancer Properties

Recent studies have indicated that compounds within the azulene family exhibit significant anti-cancer properties. For instance:

- Mechanism of Action : Research has shown that azulene derivatives can induce apoptosis in various cancer cell lines. This process involves the release of cytochrome C and activation of caspases, leading to programmed cell death. Specific pathways include:

- Caspase Activation : In human melanoma cells treated with azulene derivatives, caspase-3 and caspase-9 were activated, suggesting a mitochondrial pathway of apoptosis .

- Cell Cycle Arrest : Studies have reported G1 phase arrest in cancer cells treated with these compounds due to alterations in cyclin D and cyclin-dependent kinase (CDK) levels .

Anti-Inflammatory Effects

Azulene compounds have also demonstrated anti-inflammatory properties:

- Inhibition of Cytokines : In vitro studies suggest that azulene derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This inhibition is linked to the suppression of signaling pathways involving STAT3 and NF-kB .

Antioxidant Activity

The antioxidant capacity of azulene compounds has been noted in several studies:

- Free Radical Scavenging : Azulenes can scavenge free radicals effectively due to their conjugated double bond system. This activity contributes to their protective effects against oxidative stress-related diseases .

Case Studies

Pharmacological Implications

The diverse biological activities associated with 7-Methylidene-1,2,3,3a,6,7-hexahydroazulene suggest its potential use in therapeutic applications:

- Cancer Therapy : Given its ability to induce apoptosis and inhibit cancer cell proliferation, this compound may be explored as a chemotherapeutic agent.

- Anti-inflammatory Drugs : Its capacity to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.